(4-chlorophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple functional groups, such as a chlorobenzoyl group, dimethoxy groups, and a nitrophenoxy group, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C25H23ClN2O6 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C25H23ClN2O6/c1-32-23-13-17-11-12-27(25(29)16-3-5-18(26)6-4-16)22(21(17)14-24(23)33-2)15-34-20-9-7-19(8-10-20)28(30)31/h3-10,13-14,22H,11-12,15H2,1-2H3 |
InChI Key |
OEDAXOHCOBXAET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the tetrahydroisoquinoline core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Addition of the Nitrophenoxy Group: This step involves the nucleophilic substitution reaction where the nitrophenoxy group is introduced using 4-nitrophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl or nitrophenoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
- 4-chlorobenzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitrophenoxy and chlorobenzoyl) groups allows for a diverse range of chemical transformations and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
